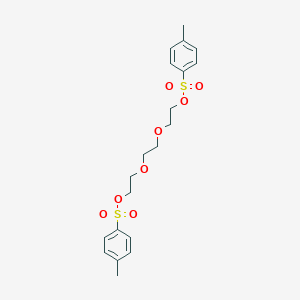

Tri(Ethylene Glycol) DI-P-Toluenesulfonate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244980. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O8S2/c1-17-3-7-19(8-4-17)29(21,22)27-15-13-25-11-12-26-14-16-28-30(23,24)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCONMNWPRXAWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940911 | |

| Record name | [(Ethane-1,2-diyl)bis(oxy)ethane-2,1-diyl] bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Triethylene glycol di-p-tosylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19249-03-7 | |

| Record name | Triethylene glycol ditosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19249-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(1,2-ethanediylbis(oxy))bis-, bis(4-methylbenzenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019249037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19249-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(Ethane-1,2-diyl)bis(oxy)ethane-2,1-diyl] bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylene Glycol Bis(p-toluenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tri(ethylene glycol) di-p-toluenesulfonate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Tri(ethylene glycol) di-p-toluenesulfonate

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial in modern organic synthesis and advanced drug development. We will delve into its core chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Core Properties

This compound, often abbreviated as TEG-ditosylate or TsO-PEG(3)-OTs, is a linear molecule featuring a central hydrophilic tri(ethylene glycol) chain capped at both ends by lipophilic p-toluenesulfonyl (tosyl) groups.[1] This amphiphilic structure is fundamental to its utility as a flexible linker.

The tosyl group, a derivative of p-toluenesulfonic acid, is an outstanding leaving group in nucleophilic substitution reactions.[1][2] This reactivity is the cornerstone of the compound's function, enabling the covalent linkage of two different molecular entities. The tri(ethylene glycol) spacer imparts increased water solubility to the parent molecule and any subsequent conjugates, a highly desirable trait in biological applications.[1][2]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | References |

| CAS Number | 19249-03-7 | [3][4][5] |

| Molecular Formula | C₂₀H₂₆O₈S₂ | [3][4][6] |

| Molecular Weight | 458.55 g/mol | [3][4][7] |

| IUPAC Name | 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | [6][8] |

| Synonyms | Triethylene glycol ditosylate; 1,8-Bis(tosyloxy)-3,6-dioxaoctane; TsO-PEG(3)-OTs | [1][3] |

| Appearance | White powder or crystals | [2][5][6] |

| Melting Point | 78-82 °C (lit.) | [1][2][3] |

| Solubility | Soluble in ethanol | [2][3][9] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is a classic example of converting poor leaving groups (alcohols) into excellent ones (tosylates).[10] The procedure involves the reaction of tri(ethylene glycol) with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.[2][11]

Expert Insight: The "Why" Behind the Method

The hydroxyl groups of the glycol are nucleophilic but are poor leaving groups as hydroxide ions (HO⁻). The tosylation process transforms them into tosylates. The resulting tosylate anion is an exceptionally stable leaving group because its negative charge is extensively delocalized through resonance across the sulfonyl group and the aromatic ring, making it a very weak base.[10] Pyridine serves not only as a solvent but also as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Diagram 1: General workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

-

Preparation : Dissolve tri(ethylene glycol) (1 equivalent) in an excess of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Addition of TsCl : Slowly add p-toluenesulfonyl chloride (2.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C to control the exothermic reaction.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup : Pour the reaction mixture into a beaker of ice water. The product, being an organotosylate, will often precipitate as a white solid.[12]

-

Purification : Collect the crude product by vacuum filtration and wash it with cold water. To remove residual pyridine and p-toluenesulfonic acid, wash the solid with dilute HCl followed by a sodium bicarbonate solution. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Core Reactivity: The Bifunctional Alkylating Agent

The synthetic utility of this reagent stems from its two terminal tosylate groups, which are highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. This allows the molecule to act as a bifunctional electrophile, effectively "linking" two nucleophilic species.

Diagram 2: Generalized Sₙ2 reaction showing nucleophilic attack and displacement of the tosylate leaving group.

This dual reactivity allows for either a one-pot reaction with an excess of a single nucleophile to yield a symmetrical product or a stepwise reaction with two different nucleophiles to create heterobifunctional molecules. This is particularly valuable in drug development for creating linkers.[13]

Applications in Research and Drug Development

The unique combination of a hydrophilic spacer and two reactive ends makes this compound a valuable tool in several advanced applications.

PEGylation and Bioconjugation

PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.[14] Attaching polyethylene glycol chains can shield drugs from enzymatic degradation, reduce renal clearance, and decrease immunogenicity, thereby extending their circulation half-life.[14][15] this compound serves as a short, discrete PEG (dPEG®) linker. It is used to introduce a hydrophilic spacer into molecules, enhancing their aqueous solubility and improving their behavior in biological systems.[13][] For example, it was used to modify a PI3K inhibitor to increase water solubility and reduce off-target uptake, creating a precursor for an ¹⁸F-radiolabeled PET tracer for breast cancer imaging.[]

Synthesis of Macrocycles and Host-Guest Chemistry

The reagent is a classic building block in the synthesis of crown ethers and other macrocyclic compounds.[13] By reacting the ditosylate with a di-nucleophile, such as a catechol or another glycol, chemists can perform a Williamson ether synthesis to form cyclic polyethers. These molecules are renowned for their ability to selectively bind specific cations, a foundational concept in host-guest chemistry. For instance, it is a key reagent in synthesizing aza-crown ethers like 1-[4-(1,4,7,10-tetraoxa-13-aza-cyclopentadec-13-yl)-phenyl] ethanone.[1][2][7]

Linker for PROTACs and Targeted Drug Delivery

In modern drug discovery, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach to pharmacology. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

This compound is an ideal PEG-based PROTAC linker.[][] Its defined length, hydrophilicity, and bifunctional reactivity allow it to bridge the target-binding ligand ("warhead") and the E3 ligase-binding ligand, maintaining the optimal distance and orientation for effective ternary complex formation.

Diagram 3: Conceptual workflow for using the ditosylate as a linker in PROTAC synthesis.

Spectroscopic Characterization

Confirmation of the structure is typically achieved through standard spectroscopic methods.

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Tosyl) | ~7.8 | Doublet | 4H |

| Aromatic (Tosyl) | ~7.35 | Doublet | 4H |

| -CH₂-OTs | ~4.15 | Triplet | 4H |

| -O-CH₂-CH₂-OTs | ~3.7 | Triplet | 4H |

| -O-CH₂-CH₂-O- (central) | ~3.6 | Singlet | 4H |

| Methyl (Tosyl) | ~2.45 | Singlet | 6H |

Note: Exact chemical shifts may vary depending on the solvent and spectrometer. A reference spectrum is available for viewing at ChemicalBook.[18]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.

-

Hazards : It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[19]

-

Handling : Always handle in a well-ventilated area or fume hood.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20] Avoid creating dust.

-

Storage : Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[9][20]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than a simple chemical; it is a precision tool for molecular construction. Its well-defined structure, predictable reactivity, and ability to impart hydrophilicity make it an indispensable reagent. For scientists in organic synthesis, its value lies in the reliable formation of ether linkages for creating complex macrocycles. For researchers in drug development, it serves as a critical linker technology, enabling the design of sophisticated bioconjugates and targeted therapeutics like PROTACs. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in advancing chemical and biomedical sciences.

References

- This compound CAS#: 19249-03-7. (n.d.). ChemWhat.

- The Role of Triethylene Glycol Di-p-Toluenesulfonate in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound: Synthesis Applications and Properties of a Versatile Chemical. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). Five Chongqing Chemdad Co.

- Triethylene glycol di-p-tosylate. (n.d.). PubChem.

- Tosylation of poly(ethylene glycol). (2014). Reddit.

- Safety Data Sheet: Triethylene glycol ≥98 %. (2025). Carl ROTH.

- Ethylene glycol di-p-toluenesulfonate - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- An Improved Synthesis of the Triethylene Glycol-Substituted 4-(N-Methyl-N-Boc-Amino)Styrylpyridine. (2020). ACS Omega.

- Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. (n.d.). Journal of Chemistry Letters.

- Triethylene glycol MSDS. (2005). West Liberty University.

- TEG: A Key Pharmaceutical Ingredient. (2024). TEAMChem.

- Tosylates And Mesylates. (2015). Master Organic Chemistry.

- The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (n.d.). PMC.

- To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. (n.d.). PMC.

Sources

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 19249-03-7 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound, 98% 10 g | Request for Quote [thermofisher.com]

- 6. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. This compound, 98% 50 g | Request for Quote [thermofisher.com]

- 9. nbinno.com [nbinno.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jchemlett.com [jchemlett.com]

- 12. reddit.com [reddit.com]

- 13. Buy this compound | 19249-03-7 [smolecule.com]

- 14. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound(19249-03-7) 1H NMR [m.chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to Tri(ethylene glycol) di-p-toluenesulfonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(ethylene glycol) di-p-toluenesulfonate, a bifunctional alkylating agent, is a cornerstone reagent in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a flexible, hydrophilic tri(ethylene glycol) core flanked by two excellent leaving groups (p-toluenesulfonates), makes it an invaluable tool for constructing complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical properties, a detailed protocol for a key synthetic application, and insights into its role in modern chemical and pharmaceutical research. The core utility of this molecule lies in its ability to act as a linker, connecting different molecular fragments through stable ether or amine linkages. This property is particularly exploited in the synthesis of macrocycles, such as crown ethers, and in the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where it serves to modulate solubility and pharmacokinetic properties.[1][2]

Physicochemical Properties and Molecular Characteristics

This compound is a white, crystalline solid at room temperature.[3] The central tri(ethylene glycol) unit imparts a degree of hydrophilicity and conformational flexibility to the molecule. The two terminal p-toluenesulfonate (tosylate) groups are the key to its reactivity; the tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge, making the terminal methylene carbons highly susceptible to nucleophilic attack.[4]

The molecular weight of this compound is a critical parameter for stoichiometric calculations in synthesis. Multiple sources confirm its molecular weight to be approximately 458.55 g/mol .[5][6][7]

Key Data Summary

| Property | Value | References |

| Molecular Weight | 458.55 g/mol | [5][6][7] |

| Molecular Formula | C20H26O8S2 | [6] |

| CAS Number | 19249-03-7 | [5][6] |

| Melting Point | 80 - 82 °C | [1] |

| Appearance | White solid/powder | [3] |

| Solubility | Soluble in ethanol | |

| Synonyms | Triethylene glycol ditosylate, 2,2′-(Ethylenedioxy)diethyl ditosylate | [5][7] |

Core Application: Synthesis of Azacrown Ethers

A significant application of this compound is in the synthesis of azacrown ethers, a class of macrocyclic polyethers containing a nitrogen atom within the ring. These compounds are of great interest for their ability to selectively bind cations and for their use as phase-transfer catalysts. The following protocol details the synthesis of N-benzyl monoaza-15-crown-5, adapted from the work of Kyba et al., which exemplifies the utility of this compound as a bifunctional linker.

Reaction Scheme

Caption: Synthesis of N-benzyl monoaza-15-crown-5.

Step-by-Step Experimental Protocol

This protocol is based on a high-dilution method to favor intramolecular cyclization over intermolecular polymerization.

Materials:

-

N-Benzyl-di(2-hydroxyethyl)amine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

This compound

-

Anhydrous dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Eluent: 7:3 (v/v) hexane-diethyl ether

Procedure:

-

Preparation of the Nucleophile: A solution of N-benzyl-di(2-hydroxyethyl)amine (1.95 g, 10.0 mmol) in 50 mL of anhydrous DMF is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. To this solution, sodium hydride (0.80 g of a 60% dispersion, 20.0 mmol) is added portion-wise under a nitrogen atmosphere. The mixture is stirred at room temperature for 1 hour. Causality: Sodium hydride, a strong base, deprotonates the hydroxyl groups of the N-benzyl-di(2-hydroxyethyl)amine to form a more potent nucleophile, the dialkoxide. Anhydrous conditions are crucial as NaH reacts violently with water.

-

High-Dilution Addition: A solution of this compound (4.58 g, 10.0 mmol) in 200 mL of anhydrous DMF is added dropwise to the stirred solution of the dialkoxide over a period of 8-10 hours. The reaction mixture is maintained at room temperature throughout the addition. Causality: The slow, high-dilution addition of the electrophile favors the intramolecular reaction of one dialkoxide molecule with one ditosylate molecule, leading to the desired cyclic product. This minimizes intermolecular reactions that would lead to linear polymers.

-

Reaction Quenching and Workup: After the addition is complete, the reaction mixture is stirred for an additional 12 hours at room temperature. The reaction is then carefully quenched by the dropwise addition of 50 mL of water. The resulting solution is concentrated under reduced pressure to remove the DMF. The residue is partitioned between 100 mL of water and 100 mL of diethyl ether. The aqueous layer is extracted with two additional 50 mL portions of diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is purified by column chromatography on silica gel using a 7:3 (v/v) mixture of hexane and diethyl ether as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield N-benzyl monoaza-15-crown-5 as a colorless oil.

Safety and Handling

This compound is considered hazardous. It can cause skin and serious eye irritation.[1] It may also cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water. Store in a tightly closed container in a dry and cool place.[1]

Conclusion

This compound, with a definitive molecular weight of 458.55 g/mol , is a versatile and powerful reagent in synthetic chemistry. Its bifunctional nature, conferred by the two tosylate leaving groups, allows for the efficient construction of molecules with a flexible, hydrophilic tri(ethylene glycol) linker. As demonstrated by the synthesis of N-benzyl monoaza-15-crown-5, its utility in creating complex macrocycles is well-established. For drug development professionals, the incorporation of such PEG linkers can be a critical strategy to enhance the solubility, permeability, and overall druggability of novel therapeutic agents. A thorough understanding of its properties and reaction characteristics is essential for its effective and safe utilization in the laboratory.

References

- LabSolutions. (n.d.).

- PubChem. (n.d.).

- ChemWhat. (n.d.). TRI(ETHYLENE GLYCOL)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tri(Ethylene Glycol)

- Chongqing Chemdad Co., Ltd. (n.d.). TRI(ETHYLENE GLYCOL)

- Kyba, E. P., et al. (1977). A new, convenient synthesis of monoaza-15-crown-5. Tetrahedron Letters, 18(26), 2295-2298. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. US20030149307A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]

An In-depth Technical Guide to Tri(ethylene glycol) di-p-toluenesulfonate (CAS 19249-03-7): A Versatile Linker in Modern Drug Development

This guide provides an in-depth technical overview of Tri(ethylene glycol) di-p-toluenesulfonate, a pivotal reagent for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the compound's functional significance, the rationale behind its synthetic pathways, and its versatile applications that are driving innovation in medicinal chemistry and materials science.

Core Chemical Identity and Physicochemical Profile

This compound, commonly referred to as triethylene glycol ditosylate, is a bifunctional molecule that marries a hydrophilic triethylene glycol (PEG3) core with two highly reactive p-toluenesulfonate (tosyl) terminal groups. This unique architecture makes it an invaluable tool for chemical synthesis. At room temperature, it is a stable, white crystalline solid, which simplifies handling, weighing, and storage compared to liquid reagents.[1][2][3]

Its structure is the key to its function. The central PEG3 chain imparts flexibility and hydrophilicity, which can enhance the aqueous solubility of conjugated molecules—a critical attribute in drug design.[2][4] The terminal tosyl groups are excellent leaving groups, making the terminal carbons highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a chemical linker and synthetic intermediate.[2][5]

Caption: Figure 1: Chemical Structure[1]

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 19249-03-7 | [1][2][3] |

| IUPAC Name | 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | [1] |

| Molecular Formula | C₂₀H₂₆O₈S₂ | [1][2] |

| Molecular Weight | 458.55 g/mol | [2][6] |

| Appearance | White to almost-white powder or crystals | [1][2] |

| Melting Point | 78 - 82 °C | [2][3][7] |

| Solubility | Soluble in ethanol and other organic solvents. |[2][7] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a classic example of an esterification reaction, specifically the tosylation of a diol. The process involves the reaction of triethylene glycol with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[2][8]

The Causality Behind the Method:

-

The Role of the Base: The base (e.g., pyridine) is critical for two reasons. First, it deprotonates the hydroxyl groups of the triethylene glycol, converting them into more potent alkoxide nucleophiles. Second, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product side and preventing potential acid-catalyzed side reactions.

-

Temperature Control: The reaction is typically performed at reduced temperatures (e.g., 0 °C) during the addition of TsCl. This is to control the exothermic nature of the reaction and to prevent undesired side reactions, such as the formation of elimination products or degradation of the reactants.

-

Purification: The crude product is often purified by recrystallization from a solvent like ethanol. This technique is effective because the desired ditosylate product has lower solubility in the cold solvent compared to unreacted starting materials or the monosubstituted intermediate, allowing for its selective crystallization and isolation in high purity.

Caption: Figure 2: Reaction scheme for tosylation.

Protocol 1: Laboratory-Scale Synthesis

This protocol is a self-validating system designed for high yield and purity.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triethylene glycol (1 equivalent) in anhydrous pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve p-toluenesulfonyl chloride (2.1 equivalents) in a minimal amount of anhydrous pyridine and add it dropwise to the stirred glycol solution over 1-2 hours, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for 12-16 hours. The formation of a precipitate (pyridinium hydrochloride) indicates the reaction is proceeding.

-

Work-up: Quench the reaction by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid. This will neutralize the excess pyridine and precipitate the crude product.

-

Isolation: Collect the white solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.

-

Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

-

Drying: Collect the pure white crystals by vacuum filtration and dry them under vacuum to a constant weight. Characterize by melting point and NMR spectroscopy.[1]

Core Functionality: A Versatile Bifunctional Linker

The utility of this compound stems from its bifunctional nature, acting as a bridge or "linker" between two other molecules. The tosylate groups serve as highly efficient leaving groups in nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide array of functional groups, including amines, azides, thiols, and alkoxides, by reacting the ditosylate with the corresponding nucleophile.[9][10]

Caption: Figure 3: General mechanism of tosyl displacement.

Applications in Advanced Drug Development

The combination of a defined-length, hydrophilic PEG spacer and two reactive handles makes this molecule a prime candidate for sophisticated applications in pharmacology and biotechnology.

PEGylation and Bioconjugation

PEGylation—the attachment of polyethylene glycol chains to molecules—is a clinically validated strategy to improve the pharmacokinetic properties of therapeutic agents.[10][11] this compound serves as a discrete, short PEG3 linker. It can be used to connect a drug molecule to another entity (e.g., a targeting ligand, a solubilizing group) or to cross-link molecules, thereby enhancing solubility, extending plasma half-life, and reducing immunogenicity.[11][]

PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[] The nature of this linker is critical for the PROTAC's efficacy. This compound is an ideal precursor for synthesizing these linkers, providing the necessary length, flexibility, and hydrophilicity to ensure proper orientation of the two ligands for efficient ternary complex formation.[]

Caption: Figure 4: Logical structure of a PROTAC molecule.

Synthesis of Radiotracers and Macrocycles

The compound's defined structure and reactivity have been leveraged in the synthesis of specialized molecules for diagnostics and research. For instance, it has been used to modify a PI3K inhibitor to create a precursor for an ¹⁸F-labeled PET imaging agent for breast cancer studies.[] The PEG3 unit was specifically incorporated to increase the tracer's water solubility and reduce non-specific uptake in the liver and gastrointestinal tract.[] Furthermore, its ability to react with dinucleophiles makes it a key building block in the synthesis of macrocycles like aza-crown ethers.[2][4]

Hydrogel Formation for Drug Delivery

As a bifunctional crosslinking agent, it can react with polyfunctional nucleophiles (e.g., polyamines, polythiols) to form chemically crosslinked hydrogels.[13] These PEG-based hydrogels are highly hydrophilic, biocompatible, and can be engineered to have specific mesh sizes, making them excellent vehicles for the controlled release of therapeutic proteins and other biomolecules.[13][14]

Safety, Handling, and Storage

While a versatile laboratory tool, proper handling is essential. This compound is classified as an irritant.

Table 2: GHS Hazard Information

| Hazard Code | Description | Source(s) |

|---|---|---|

| H315 | Causes skin irritation | [1][3][6] |

| H319 | Causes serious eye irritation | [1][3][6] |

| H335 | May cause respiratory irritation |[1][3][6] |

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[6] Avoid creating and inhaling dust.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][3] Room temperature storage is generally acceptable.[2]

-

First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[3]

Conclusion

This compound (CAS 19249-03-7) is far more than a simple chemical. It is a highly enabling platform molecule whose well-defined structure and predictable reactivity provide chemists and drug developers with a robust tool for molecular construction. Its dual functionality as a hydrophilic spacer and a reactive crosslinker has secured its role in the development of advanced therapeutics like PROTACs, PEGylated biologics, and targeted diagnostic agents. A thorough understanding of its properties, synthesis, and reaction mechanisms empowers researchers to leverage its full potential in creating the next generation of medicines and functional materials.

References

- PubChem. (n.d.). Triethylene glycol di-p-tosylate. National Center for Biotechnology Information.

- KOST USA. (2019). Triethylene Glycol, Triethylene Glycol GT Safety Data Sheet.

- Carl ROTH. (2023). Safety data sheet - Triethylene glycol ≥98 %.

- BASF. (2025). Safety data sheet - TRIETHYLENE GLYCOL.

- ChemWhat. (n.d.). This compound CAS#: 19249-03-7.

- Fisher Scientific. (n.d.). This compound, 98%.

- Chemdad. (n.d.). This compound.

- Shreya, S. et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends. Cureus.

- McCall, J. D. et al. (2019). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. RSC Advances.

- Luxenhofer, R. et al. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Molecules.

- ResearchGate. (2021). Effect of poly(ethylene glycol)-derived crosslinkers on the properties of thermosensitive hydrogels.

- TEAMChem. (2024). TEG: A Key Pharmaceutical Ingredient.

- ResearchGate. (2011). Catechol-Grafted Poly(ethylene glycol) for PEGylation on Versatile Substrates.

- Mulay, S. V. et al. (2024). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Pharmaceuticals.

- Wikipedia. (n.d.). Ethylene glycol.

- PubChem. (n.d.). Triethylene glycol. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Triethylene glycol.

- SpectraBase. (n.d.). Tetraethylene glycol di(p-toluenesulfonate).

Sources

- 1. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19249-03-7 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CAS 19249-03-7: Triethylene glycol ditosylate | CymitQuimica [cymitquimica.com]

- 6. 三乙二醇二(对甲苯磺酸酯) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemwhat.com [chemwhat.com]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

- 10. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of Tri(ethylene glycol) di-p-toluenesulfonate

Introduction: Tri(ethylene glycol) di-p-toluenesulfonate, systematically named 1,8-bis(p-tosyloxy)-3,6-dioxaoctane, is a versatile bifunctional molecule widely employed in chemical synthesis and the burgeoning field of drug development. Its utility as a flexible linker, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), necessitates a comprehensive understanding of its structural integrity.[] The tosyl groups serve as excellent leaving groups in nucleophilic substitution reactions, making this compound a valuable building block for more complex architectures. This guide provides a detailed walkthrough of the synthesis, purification, and multi-faceted spectroscopic analysis required to unequivocally confirm the structure of this compound.

Synthesis and Purification: A Pathway to High-Purity Material

The synthesis of this compound is typically achieved through the tosylation of tri(ethylene glycol) using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and reaction conditions is critical to favor the formation of the ditosylate over the monotosylate and to minimize side reactions. A common and effective methodology employs pyridine as both the base and a solvent, or a non-nucleophilic tertiary amine like triethylamine in an inert solvent such as dichloromethane.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Tri(ethylene glycol) (1.0 equivalent)

-

p-Toluenesulfonyl chloride (TsCl) (2.2 equivalents)

-

Pyridine (or triethylamine, 2.4 equivalents)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of tri(ethylene glycol) (0.1 mol) and pyridine (0.24 mol) in anhydrous dichloromethane (40 ml), cooled to 0 °C in an ice bath, a solution of p-toluenesulfonyl chloride (0.22 mol) in anhydrous dichloromethane (60 ml) is added dropwise over 1-2 hours.[2] The reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting tri(ethylene glycol) and the appearance of a new, less polar spot corresponding to the product indicates the reaction's progression.

-

Upon completion, the reaction mixture is washed sequentially with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[2]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, often an oil or a semi-solid, is purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield this compound as a white crystalline solid.[2]

Causality of Choices: The use of a slight excess of p-toluenesulfonyl chloride and base ensures the complete conversion of both hydroxyl groups of the tri(ethylene glycol). Conducting the reaction at a low initial temperature helps to control the exothermic nature of the reaction and minimize the formation of undesired byproducts. The aqueous workup is essential to remove the pyridinium hydrochloride salt and any unreacted reagents. Recrystallization is a critical final step to obtain a product of high purity, which is paramount for subsequent spectroscopic analysis and further synthetic applications.

Diagram of the Synthetic Workflow:

Caption: Structure of this compound with proton and carbon labeling.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons and their neighboring protons. Due to the molecule's symmetry, the number of signals is simplified.

| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a, a' | ~7.80 | Doublet | 4H | Aromatic protons ortho to the sulfonyl group |

| b, b' | ~7.35 | Doublet | 4H | Aromatic protons meta to the sulfonyl group |

| c, c' | ~4.15 | Triplet | 4H | -CH₂- protons adjacent to the tosyl group |

| d, d' | ~3.65 | Triplet | 4H | -CH₂- protons adjacent to the ether oxygen |

| e | ~3.55 | Singlet | 4H | Central -O-CH₂-CH₂-O- protons |

| f, f' | ~2.45 | Singlet | 6H | Methyl protons on the tosyl groups |

Table of expected ¹H NMR chemical shifts. These are predictive values and may vary slightly based on the solvent and spectrometer frequency.

Interpretation: The aromatic region will show two doublets, characteristic of a para-substituted benzene ring. The downfield shift of the protons at position 'a' is due to the strong electron-withdrawing effect of the sulfonyl group. The methylene protons at 'c' are deshielded by the adjacent electronegative oxygen of the tosyl group, hence their downfield shift compared to the other methylene protons. The integration of the signals should correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Carbon Label | Expected Chemical Shift (δ, ppm) | Assignment |

| 1, 1' | ~145 | Quaternary aromatic carbon attached to the sulfonyl group |

| 2, 2' | ~133 | Quaternary aromatic carbon attached to the methyl group |

| 3, 3' | ~130 | Aromatic CH carbons meta to the sulfonyl group |

| 4, 4' | ~128 | Aromatic CH carbons ortho to the sulfonyl group |

| 5, 5' | ~70.5 | -CH₂- carbons adjacent to the ether oxygen |

| 6, 6' | ~69.0 | Central -O-CH₂-CH₂-O- carbons |

| 7, 7' | ~68.5 | -CH₂- carbons adjacent to the tosyl group |

| 8, 8' | ~21.5 | Methyl carbons on the tosyl groups |

Table of expected ¹³C NMR chemical shifts. These are predictive values and may vary slightly.

Interpretation: The symmetry of the molecule results in eight distinct carbon signals. The aromatic carbons show characteristic shifts, with the quaternary carbons appearing at different chemical shifts than the protonated carbons. The aliphatic carbons of the ethylene glycol chain are all found in a relatively narrow region, with the carbon adjacent to the tosyl group being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the sulfonate ester and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-2950 | C-H stretch | Aliphatic (CH₂) |

| ~1595 | C=C stretch | Aromatic ring |

| ~1360 | S=O asymmetric stretch | Sulfonate ester |

| ~1175 | S=O symmetric stretch | Sulfonate ester |

| ~1100 | C-O stretch | Ether |

| ~950 | S-O stretch | Sulfonate ester |

Table of expected characteristic IR absorption bands.

Interpretation: The most prominent and diagnostic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonate ester group. The absence of a broad absorption band in the 3200-3500 cm⁻¹ region confirms the complete conversion of the hydroxyl groups of the starting tri(ethylene glycol).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a compound like this compound, electrospray ionization (ESI) is a suitable technique.

Expected Observations:

-

Molecular Ion: In positive ion mode, the spectrum should show a peak corresponding to the sodium adduct of the molecule, [M+Na]⁺, at m/z = 481.1 (calculated for C₂₀H₂₆O₈S₂Na). A potassium adduct, [M+K]⁺, may also be observed.

-

Fragmentation: The molecule can undergo fragmentation, with common cleavage points being the C-O and S-O bonds. Key expected fragment ions include:

-

m/z = 155: The tosyl group cation [CH₃C₆H₄SO₂]⁺.

-

m/z = 91: The tropylium ion [C₇H₇]⁺, a common fragment from toluene-containing compounds.

-

Fragments resulting from the loss of one tosyl group.

-

Diagram of Key Mass Spectrometry Fragments:

Caption: Proposed key fragments in the ESI-MS of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of controlled synthesis and rigorous spectroscopic analysis. By carefully interpreting the data from NMR, IR, and mass spectrometry, researchers and drug development professionals can confidently verify the identity and purity of this important chemical building block. The self-validating nature of these combined techniques ensures a high degree of certainty in the final structural assignment, which is fundamental for its successful application in further research and development.

References

- ChemWhat. (n.d.). This compound CAS#: 19249-03-7.

- PubChem. (n.d.). Triethylene glycol di-p-tosylate.

- Synthesis and behavior of novel phthalocyanines possessing intramolecular crown ether bridges between their different aromatic rings for. (n.d.).

- Redox-Responsive Macrocyclic Based on Crown Ether C7Te for Enhanced Bacterial Inhibition - Supporting Information. (n.d.).

- Five Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- ResearchGate. (n.d.). 1H NMR spectra of PEG600-Ditosylate.

- Journal of Chemistry Letters. (2023). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research.

- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

- MDPI. (2021). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.

- Beilstein Journal of Organic Chemistry. (2017). Solid-state mechanochemical ω-functionalization of poly(ethylene glycol).

- Walsh Medical Media. (2014). Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives.

Sources

An In-depth Technical Guide to the Melting Point of Tri(ethylene glycol) di-p-toluenesulfonate

This guide provides a comprehensive technical overview of the melting point of tri(ethylene glycol) di-p-toluenesulfonate (CAS 19249-03-7), a critical physical property for its application in research and development, particularly in the synthesis of complex organic molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the determination of its melting point, factors influencing this property, and best practices for accurate measurement.

Core Physical Properties

This compound is a white crystalline powder at room temperature.[2] Its key physical and chemical identifiers are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 19249-03-7 | [1] |

| Molecular Formula | C20H26O8S2 | [1] |

| Molecular Weight | 458.55 g/mol | [1] |

| Melting Point | 78-82 °C (literature value) | [2] |

| Appearance | White powder | [2] |

| Solubility | Soluble in ethanol | [2] |

The Significance of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs at a sharp, well-defined temperature.[3] The melting point is a fundamental physical property that provides valuable information about the purity and identity of a compound. In the context of this compound, an accurate melting point determination is crucial for:

-

Purity Assessment: A broad melting point range or a value lower than the established literature range often indicates the presence of impurities.[4]

-

Compound Confirmation: The melting point serves as a key parameter for verifying the identity of the synthesized or procured material.

-

Reaction Monitoring: In synthetic applications, the melting point of the product can be used to assess the completion of a reaction and the effectiveness of purification steps.

Factors Influencing the Melting Point of this compound

Several factors can affect the observed melting point of this compound. Understanding these factors is essential for accurate and reproducible measurements.

Purity

The presence of impurities is the most common reason for deviations in the melting point.[4] Impurities disrupt the crystal lattice of the solid, leading to a depression of the melting point and a broadening of the melting range. In the synthesis of this compound, which typically involves the reaction of triethylene glycol with p-toluenesulfonyl chloride, potential impurities could include:

-

Unreacted triethylene glycol

-

Excess p-toluenesulfonyl chloride

-

Byproducts of the reaction

-

Residual solvents from purification

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including the melting point. While there is literature on polymorphism in related compounds like sulfonamides, specific polymorphs of this compound have not been extensively reported.[5][6] Researchers should be aware of this possibility, especially if significant variations in melting point are observed between batches of material that are otherwise chemically pure.

Experimental Parameters

The methodology and instrumentation used for melting point determination can also influence the results. Key experimental parameters include:

-

Heating Rate: A rapid heating rate can lead to an artificially elevated and broad melting point reading because there is insufficient time for complete heat transfer from the heating block to the sample.

-

Sample Preparation: The sample must be a fine, homogeneous powder to ensure uniform heating.[3]

-

Thermometer Calibration: The accuracy of the temperature measurement device is paramount.

Methodologies for Melting Point Determination

The capillary method is a widely accepted and commonly used technique for determining the melting point of crystalline organic compounds.[7]

Capillary Melting Point Apparatus

Principle: A small amount of the finely powdered sample is packed into a thin-walled capillary tube. The capillary is then heated in a controlled manner in a melting point apparatus, and the temperature range over which the sample melts is observed.

Workflow for Accurate Determination:

Figure 1: Workflow for melting point determination using a capillary apparatus.

Differential Scanning Calorimetry (DSC)

For a more quantitative analysis, Differential Scanning Calorimetry (DSC) can be employed.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram. The onset of the peak is often taken as the melting point.

Experimental Protocol: DSC Analysis of this compound

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

-

Encapsulation: Crimp the pan to seal it. An empty, sealed pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 100 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Determine the onset and peak temperatures of the melting endotherm from the resulting thermogram.

Safety and Handling Precautions

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE) should be worn when handling this compound.

-

Eye Protection: Safety glasses or goggles are mandatory.[9]

-

Hand Protection: Chemical-resistant gloves should be worn.[9]

-

Respiratory Protection: If handling fine powders that may become airborne, a dust mask or respirator should be used.[9]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.[8]

In case of exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[8]

Conclusion

The melting point of this compound is a critical parameter for its use in scientific research and development. A thorough understanding of the factors that can influence this property, coupled with the use of standardized and carefully executed measurement techniques, is essential for obtaining accurate and reliable data. This guide provides the necessary framework for researchers to confidently assess the purity and identity of this important chemical compound.

References

- Melting point determination. University of Calgary.

- DETERMINATION OF MELTING POINTS. University of Babylon.

- Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.

- Melting point determination. SSERC.

- This compound: Synthesis Applications and Properties of a Versatile Chemical. NINGBO INNO PHARMCHEM CO.,LTD..

- Determination Of Melting Point Of An Organic Compound. BYJU'S.

- Triethylene glycol MSDS. (2005-10-10). West Liberty University.

- The Chemistry of Sulphonic Acids, Esters and their Derivatives. ResearchGate.

- Triethylene Glycol (TEG) :: Internal Plant Instructions. Chemius.

- Triethylene Glycol - SAFETY DATA SHEET. (2023-10-06). Univar Solutions.

- [Polymorphism and mixed crystal formation in sulfonamides and related compounds]. (1969). Mikrochim Acta.

- Sulfonate Esters. (2019-02-25). Periodic Chemistry.

- [Polymorphism and formation of mixed crystals in sulfonamides and related compounds]. (1969). Mikrochim Acta.

- Synthesis of poly(sulfonate ester)s by ADMET polymerization. RSC Publishing.

- Tosylates And Mesylates. (2015-03-10). Master Organic Chemistry.

- Preparation of mesylates and tosylates | Organic chemistry | Khan Academy. (2013-10-21). YouTube.

- FACTORS AFFECTING MELTING/BOILING POINTS OF SUBSTANCES. (2024-12-23). YouTube.

- DSC thermogram of ethylene glycol obtained using cooling and heating... ResearchGate.

- DSC melting and freezing points of aqueous ethylene glycol with the... ResearchGate.

- Mesylates and Tosylates with Practice Problems. Chemistry Steps.

- Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. (2024-02-14). YouTube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 19249-03-7 [chemicalbook.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. [Polymorphism and mixed crystal formation in sulfonamides and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Polymorphism and formation of mixed crystals in sulfonamides and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

Tri(ethylene glycol) di-p-toluenesulfonate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of Tri(ethylene glycol) di-p-toluenesulfonate

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a critical bifunctional linker used extensively in chemical synthesis, materials science, and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just raw data but the underlying scientific rationale for its interpretation.

Introduction: The Molecular Architect's Versatile Connector

This compound, often abbreviated as TsO-PEG(3)-OTs, is a molecule of significant interest due to its dual functionality. It comprises a central, hydrophilic tri(ethylene glycol) chain, which enhances aqueous solubility, capped at both ends by p-toluenesulfonate (tosylate) groups.[1] The tosylate moiety is an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile building block for constructing more complex molecular architectures.[1][2]

Its applications are diverse, ranging from the synthesis of aza-crown ethers to its pivotal role as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[] In drug development, it is used to connect a target-binding molecule to an E3 ligase-recruiting moiety, facilitating targeted protein degradation.[] Furthermore, its structure is leveraged to develop radiolabeled tracers for advanced medical imaging techniques like Positron Emission Tomography (PET).[]

Given its importance, unambiguous structural confirmation is paramount. This guide provides the foundational spectroscopic knowledge required for its identification and quality control.

Caption: Molecular Structure of this compound.

Synthesis and Experimental Protocols

A reliable synthesis is the foundation of high-quality spectral data. The most common and straightforward synthesis involves the reaction of tri(ethylene glycol) with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[2]

Experimental Protocol: Synthesis

-

Reaction Setup: Dissolve tri(ethylene glycol) (1 equivalent) in a suitable solvent like dichloromethane (DCM) or pyridine in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise to the stirred solution. If using an inert solvent like DCM, add a base like triethylamine (2.5 equivalents) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a solvent system like ethanol to yield the product as a white powder.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4][5]

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (splitting), and their relative numbers (integration).[6] For this compound, the spectrum is highly symmetric and characteristic.

Table 1: Typical ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Splitting |

| ~ 7.78 | Doublet (d) | 4H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonate group. Split by adjacent meta protons (J ≈ 8.2 Hz). |

| ~ 7.34 | Doublet (d) | 4H | Ar-H (meta to SO₂) | Less deshielded than ortho protons. Split by adjacent ortho protons (J ≈ 8.2 Hz). |

| ~ 4.15 | Triplet (t) | 4H | -O-CH₂-CH₂-OTs | Directly attached to the electronegative tosylate group, causing a significant downfield shift. Split by the adjacent CH₂ group. |

| ~ 3.68 | Triplet (t) | 4H | -O-CH₂-CH₂-OTs | Adjacent to the tosylated methylene group. Split by that same group. |

| ~ 3.59 | Singlet (s) | 4H | -O-CH₂-CH₂-O- | Central, most shielded methylene protons. Appears as a singlet due to magnetic equivalence and minimal coupling. |

| ~ 2.45 | Singlet (s) | 6H | Ar-CH₃ | Protons of the methyl group on the aromatic ring. No adjacent protons, hence a singlet. |

Note: Data sourced and compiled from various chemical suppliers and databases.[7][8]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms.

Table 2: Typical ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~ 144.8 | C -SO₂ (Aromatic) | Quaternary carbon attached to the sulfonate group. |

| ~ 132.9 | C -CH₃ (Aromatic) | Quaternary carbon attached to the methyl group. |

| ~ 129.8 | C H (Aromatic) | Aromatic CH carbons ortho to the methyl group. |

| ~ 127.9 | C H (Aromatic) | Aromatic CH carbons meta to the methyl group. |

| ~ 70.7 | -O-C H₂-C H₂-O- | Central ethylene glycol carbons, most shielded. |

| ~ 69.2 | -O-C H₂-CH₂-OTs | Carbon adjacent to the tosylated methylene carbon. |

| ~ 68.6 | -O-CH₂-C H₂-OTs | Carbon directly bonded to the tosylate oxygen, deshielded. |

| ~ 21.6 | Ar-C H₃ | Methyl carbon of the tosyl group. |

Note: Data interpreted from foundational principles and comparison with similar structures like di- and tetraethylene glycol ditosylates.[8][9][10]

Protocol: NMR Sample Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals, which simplifies the spectrum.

-

Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the ¹H signals.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).[12][13]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3050 - 3090 | Medium | C-H Stretch | Aromatic C-H |

| 2850 - 2950 | Strong | C-H Stretch | Aliphatic C-H (ethylene glycol chain) |

| 1595 - 1600 | Medium | C=C Stretch | Aromatic Ring |

| 1350 - 1370 | Strong | S=O Asymmetric Stretch | Sulfonate (-SO₂-O-) |

| 1175 - 1190 | Strong | S=O Symmetric Stretch | Sulfonate (-SO₂-O-) |

| 1090 - 1120 | Strong | C-O-C Stretch | Ether Linkage |

| 900 - 970 | Strong | S-O-C Stretch | Sulfonate Ester |

Note: Data compiled from spectral databases and foundational IR interpretation guides.[7][14]

The IR spectrum of this compound is dominated by very strong absorptions from the sulfonate and ether groups. The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule. The absence of a broad absorption around 3200-3600 cm⁻¹ is a key indicator of the reaction's completion, confirming that the hydroxyl groups of the starting material have been fully converted.[12]

Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Scan Sample: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic functional group peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[15] The molecular formula C₂₀H₂₆O₈S₂ corresponds to a monoisotopic mass of 458.11 g/mol .[1][16]

Table 4: Expected m/z Fragments in Mass Spectrometry

| m/z Value | Proposed Fragment | Causality of Fragmentation |

| 458.11 | [M]⁺ | Molecular Ion |

| 303.09 | [M - C₇H₇SO₂]⁺ | Loss of one p-toluenesulfonyl radical. |

| 285.08 | [M - C₇H₇SO₃]⁺ | Loss of one p-toluenesulfonate group. |

| 171.01 | [C₇H₇SO₂]⁺ | p-Toluenesulfonyl cation. |

| 155.02 | [C₇H₇O₂S]⁺ | Tosyl fragment. |

| 133.08 | [C₆H₁₃O₃]⁺ | Fragment of the tri(ethylene glycol) chain. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable aromatic cation characteristic of toluene derivatives. |

Note: Fragmentation is technique-dependent (e.g., EI, ESI, CID). The listed fragments are common possibilities.[8][17]

The fragmentation pattern provides a clear fingerprint. The presence of the molecular ion peak confirms the compound's identity. Key fragments at m/z 155 and 91 are definitive indicators of the tosyl group.[8] Cleavage along the ether backbone gives rise to a series of peaks separated by 44 Da (-OCH₂CH₂- units).

Sources

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 19249-03-7 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. emerypharma.com [emerypharma.com]

- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 7. This compound(19249-03-7) 1H NMR [m.chemicalbook.com]

- 8. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. readchemistry.com [readchemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. nbinno.com [nbinno.com]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

p-toluenesulfonyl chloride reaction with diols

Initiating Data Gathering

I'm starting by deep-diving into the reaction of TsCl with diols. My initial focus is on reaction mechanisms and regioselectivity. Google searches are underway to collect comprehensive information. My goal is to understand the core principles and gather details for further examination.

Analyzing Found Information

I've expanded my search to include experimental conditions, side reactions, and purification techniques. I'm prioritizing peer-reviewed articles for reliable data. I'm now crafting an outline for the guide, covering tosylation's basics and the diol reaction. I'm also planning diagrams for mechanisms and workflow. My goal is to synthesize everything into a detailed and logical resource.

Outlining Experimental Protocol

I'm now writing the experimental protocol. I'm focusing on a representative tosylation of a diol, including reagent quantities and setup. I'll also add workup and purification details. I'm prioritizing clarity and self-validation in the protocol. I'm starting to build a detailed and logical structure for the guide, to make it authoritative.

Examining Reaction Significance

I've thoroughly explored the initial search results, focusing on the TsCl reaction with diols. The information on this reaction is substantial, and its importance is becoming clear. I'm prioritizing its specific details. I am now trying to fully grasp the significance of the reaction itself.

Analyzing Selective Tosylation Methods

I'm now diving deep into the selective monotosylation methods. The information on silver(I) oxide and dibutyltin oxide catalysis is particularly interesting. I'm focusing on how these methods prevent unwanted side reactions and improve the yield. The potential for greener approaches is very appealing. I'm structuring this information for a strong technical guide.

Structuring Technical Guide Content

I've organized the substantial information on TsCl reactions with diols, focusing on selective monotosylation and mechanisms. I have the foundation to craft a detailed technical guide now. I'm focusing on creating visual elements, like mechanistic diagrams, and drafting the technical content. I am planning on integrating this information with my own insights and including protocols for easy use.

Introduction: Overcoming the Limitations of Alcohols in Synthesis

An In-depth Technical Guide on the Reactivity of Tosylates as Leaving Groups

In the intricate landscape of organic synthesis, particularly within drug development, the strategic manipulation of functional groups is a cornerstone of molecular design. Alcohols, while abundant and versatile, possess a significant drawback: the hydroxyl (-OH) group is a notoriously poor leaving group for nucleophilic substitution and elimination reactions.[1][2] Its departure would generate the hydroxide ion (HO⁻), a strong base, which is energetically unfavorable.[2]

This guide provides an in-depth exploration of a powerful solution to this challenge: the conversion of alcohols into p-toluenesulfonates, or "tosylates." This transformation converts the recalcitrant hydroxyl group into an exceptionally effective leaving group, thereby unlocking a vast array of synthetic possibilities.[3][4] We will delve into the fundamental principles governing tosylate reactivity, provide quantitative comparisons, detail experimental methodologies, and examine its role in the critical reaction pathways that underpin modern pharmaceutical and chemical research.

The Chemical Foundation of the Tosylate's Efficacy

The exceptional utility of the tosylate group (TsO-) stems from the remarkable stability of its corresponding anion, the conjugate base of p-toluenesulfonic acid (TsOH).[5] A fundamental principle of reaction chemistry dictates that good leaving groups are weak bases.[2] The stability of the tosylate anion is attributed to two primary electronic factors:

-

Resonance Delocalization: Upon cleavage of the C-O bond, the resulting negative charge on the oxygen atom is not localized. Instead, it is extensively delocalized across the three oxygen atoms of the sulfonyl group and into the aromatic ring.[5][6][7] This distribution of charge over multiple atoms significantly stabilizes the anion.[2]

-

Inductive Effects: The potent electron-withdrawing nature of the sulfonyl group further disperses the negative charge, enhancing the anion's stability.[2]

These combined effects make p-toluenesulfonic acid a very strong acid, with a pKa of approximately -2.8, comparable to that of sulfuric acid. Consequently, its conjugate base, the tosylate anion, is a very weak and stable base, making it an excellent leaving group.[5]

Caption: Resonance structures showing delocalization of negative charge in the tosylate anion.

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantified and compared by examining the pKa of its conjugate acid or by measuring the relative rates of substitution reactions. Sulfonate esters as a class, including tosylates, are significantly better leaving groups than halides.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

| Triflate (CF₃SO₃⁻) | Triflic Acid (CF₃SO₃H) | ~ -14 | Excellent |

| Tosylate (TsO⁻) | p-Toluenesulfonic Acid (TsOH) | ~ -2.8 | Excellent |

| Mesylate (MsO⁻) | Methanesulfonic Acid (MsOH) | ~ -1.9 | Excellent |

| Iodide (I⁻) | Hydroiodic Acid (HI) | ~ -10 | Good |

| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ~ -9 | Good |

| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -7 | Moderate |

| Hydroxide (HO⁻) | Water (H₂O) | 15.7 | Very Poor |

Data compiled from various sources. Relative abilities are a general trend and can be influenced by reaction conditions.[5]

As the table illustrates, while triflate is a more potent leaving group, the tosyl group offers a dramatic increase in reactivity compared to the original hydroxyl group and is superior to or competitive with halides in substitution reactions.[5]

Synthesis of Tosylates: The Activation of Alcohols

The conversion of an alcohol to a tosylate is a foundational transformation in organic synthesis.[8] The reaction involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine or triethylamine (TEA).[8]

The mechanism proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl, displacing the chloride ion.[1][8] The base serves to neutralize the HCl byproduct and deprotonate the resulting oxonium ion, yielding the final tosylate ester.[8] A critical feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at the carbon center is retained.[6][7][8]

Caption: General workflow for the synthesis of an alkyl tosylate from an alcohol.

Experimental Protocol: General Procedure for Tosylation of a Primary Alcohol

This protocol provides a widely applicable method for the tosylation of primary alcohols.[8]

Materials: